molecular formula C9H12BrNO B1449085 5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one CAS No. 1850880-16-8

5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one

Cat. No. B1449085
CAS RN: 1850880-16-8
M. Wt: 230.1 g/mol
InChI Key: PTCGWUWTQGDVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one (5-BMP-1,2-DHP) is a compound belonging to the pyridine family of compounds. It is a main component of the drug “Bromo-Methyl-Propyl-Dihydropyridin-2-one” (BMPD-2-one) which is used for treating a variety of illnesses. 5-BMP-1,2-DHP has been studied extensively in recent years due to its potential therapeutic effects.

Scientific Research Applications

Synthesis and Applications of 1,4-Dihydropyridines

Recent Trends in Synthesis 1,4-Dihydropyridines, including compounds structurally related to "5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one", are significant for their presence in various biologically active compounds and as intermediates in synthetic organic chemistry. The Hantzsch Condensation reaction is a primary method for their synthesis, aiming for atom economy and environmental friendliness. These efforts target the development of more biologically active compounds by exploring the SAR (Structure-Activity Relationship) of different substituents on the 1,4-DHP core (Sohal, 2021).

Hybrid Catalysts in Synthesis The exploration of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidines, a scaffold similar to dihydropyridines, highlights the importance of innovative synthetic methods. These methods utilize organocatalysts, metal catalysts, and green solvents, indicating a push towards environmentally benign and efficient synthesis of complex organic molecules, which could include derivatives like "5-Bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one" (Parmar, Vala, Patel, 2023).

properties

IUPAC Name

5-bromo-4-methyl-1-propylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-4-11-6-8(10)7(2)5-9(11)12/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCGWUWTQGDVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=CC1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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